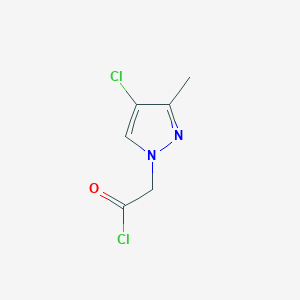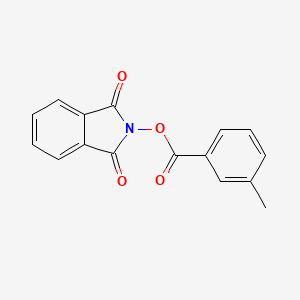
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride, also known as CMPA, is an organochlorine compound used in a variety of scientific and industrial applications. The compound has a wide range of uses, including in the synthesis of a variety of organic compounds, as a reagent in chemical reactions, and as a starting material for the production of other compounds. CMPA has also been used in the synthesis of pharmaceuticals and other compounds, as well as in the synthesis of dyes and other materials.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride involves the acylation of 4-chloro-3-methylpyrazole with acetyl chloride in the presence of a Lewis acid catalyst.
Starting Materials
4-chloro-3-methylpyrazole, acetyl chloride, Lewis acid catalyst (such as aluminum chloride or zinc chloride), anhydrous solvent (such as dichloromethane or chloroform)
Reaction
Dissolve 4-chloro-3-methylpyrazole in anhydrous solvent., Add the Lewis acid catalyst to the solution and stir for 10-15 minutes., Slowly add acetyl chloride to the solution while stirring., Heat the reaction mixture to reflux for 2-3 hours., Cool the reaction mixture and quench with ice-cold water., Extract the organic layer with a suitable solvent (such as diethyl ether or ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate., Filter the solution and concentrate the solvent under reduced pressure., Purify the crude product by recrystallization or column chromatography.
Applications De Recherche Scientifique
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been used in a variety of scientific research applications, including in the synthesis of organic compounds, in the synthesis of pharmaceuticals and other compounds, and in the synthesis of dyes and other materials. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been used in the synthesis of a variety of other compounds, including a variety of polymers and other materials. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antiviral agents, and other compounds.
Mécanisme D'action
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is an organochlorine compound, meaning that it has a chlorine atom attached to an organic molecule. The chlorine atom is electron-withdrawing, which makes the molecule more reactive and more prone to react with other molecules. (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride can react with other molecules through a variety of mechanisms, including nucleophilic substitution reactions, electrophilic addition reactions, and radical reactions.
Effets Biochimiques Et Physiologiques
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has a variety of biochemical and physiological effects. The compound has been found to act as an inhibitor of the enzyme cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has also been found to act as an agonist of the GABAA receptor, which is involved in the regulation of GABA, a neurotransmitter involved in the regulation of anxiety and other behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride in laboratory experiments has a variety of advantages and limitations. The main advantage of using (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is that it is a relatively inexpensive and readily available reagent, meaning that it can be used in a variety of experiments without the need for expensive or hard-to-find reagents. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. However, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is a relatively toxic compound, meaning that it should be handled with care and used in a well-ventilated area.
Orientations Futures
The future of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is promising, as the compound has a wide range of potential uses. One potential application of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is in the synthesis of pharmaceuticals, as the compound has been found to act as an inhibitor of the enzyme cholinesterase and an agonist of the GABAA receptor. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride could be used in the synthesis of a variety of other compounds, including polymers and other materials. Finally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride could be used in the synthesis of dyes and other materials, as the compound has been found to be reactive with a variety of other molecules.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-4-5(7)2-10(9-4)3-6(8)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUHNWGVANLSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2781669.png)


![6-Methyl-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2781676.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2781677.png)
![2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2781681.png)
![2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2781682.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2781683.png)
![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2781684.png)



![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2781689.png)
![N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2781690.png)